6-(Chloromethyl)uracil

Catalog No.
S569356
CAS No.
18592-13-7
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)uracil

CAS Number

18592-13-7

Product Name

6-(Chloromethyl)uracil

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)CCl

Synonyms

4-(chloromethyl)uracil, 4-chloromethyluracil

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl

Synthesis of other molecules:

  • 6-CMU serves as a building block for the synthesis of various other molecules, including:
    • 5-bromo-6-(chloromethyl)uracil: This compound has been studied for its potential applications in nucleic acid chemistry [].
    • Pteridine derivatives: These molecules are being investigated for their potential as anticancer agents [].
    • Substituted uracil pyridinium compounds: These compounds are being explored as potential inhibitors of thymidine phosphorylase, an enzyme involved in cell proliferation [].

Studies on DNA interaction:

  • Research has also explored how 6-CMU interacts with DNA. Studies have shown that 6-CMU can alkylate DNA bases, which can lead to mutations and other DNA damage []. This property makes 6-CMU a valuable tool for understanding DNA damage and repair mechanisms.

6-(Chloromethyl)uracil is a derivative of uracil, a pyrimidine nucleobase crucial in the structure of RNA. This compound features a chloromethyl group at the 6-position of the uracil ring, which enhances its reactivity and potential biological activity. The molecular formula for 6-(Chloromethyl)uracil is C₄H₄ClN₃O₂, and it has been the subject of various studies due to its unique properties and potential applications in medicinal chemistry.

As mentioned earlier, CMU's primary mechanism of action involves alkylating biomolecules. In the context of DNA, CMU can alkylate nucleobases like guanine, leading to miscoding during DNA replication and potentially causing mutations. This mutagenic effect is why CMU has been explored for its anti-cancer properties, as it can target and damage rapidly dividing cancer cells [].

, including nucleophilic substitutions and coupling reactions. For instance, it can undergo chlorination reactions to form more chlorinated derivatives or react with amines to yield substituted uracils. These reactions are valuable for synthesizing more complex molecules in pharmaceutical chemistry .

6-(Chloromethyl)uracil exhibits notable biological activity, particularly as an antitumor agent. Its structural similarity to uracil allows it to interfere with nucleic acid synthesis in cancer cells. Studies have indicated that derivatives of 6-(Chloromethyl)uracil can inhibit the growth of various cancer cell lines by disrupting their DNA replication processes . Additionally, this compound has shown potential in antiviral applications, although further research is needed to fully understand its mechanisms of action.

The synthesis of 6-(Chloromethyl)uracil can be achieved through several methods:

  • Chlorination of Uracil: Uracil can be treated with chloromethylating agents such as chloromethyl methyl ether or sulfuryl chloride under acidic conditions to introduce the chloromethyl group at the 6-position.
  • Cyclization Reactions: Using precursors like N-methylurea and dimethyl malonate under alkaline conditions can yield 6-(Chloromethyl)uracil through cyclization reactions .
  • Optimized Synthetic Routes: Recent patents have described optimized methods that employ less toxic reagents and improved yields, focusing on environmental safety and efficiency .

6-(Chloromethyl)uracil has several applications in medicinal chemistry:

  • Antitumor Agents: Its ability to inhibit DNA synthesis makes it a candidate for developing new anticancer therapies.
  • Antiviral Research: The compound's structural properties may allow it to act against viral infections, although this area is still under investigation.
  • Chemical Probes: It serves as a chemical probe in biological studies aimed at understanding nucleobase interactions and modifications.

Interaction studies involving 6-(Chloromethyl)uracil have focused on its binding affinity with various biomolecules, including nucleic acids and proteins. These studies utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate binding mechanisms and affinities. The compound's ability to form hydrogen bonds with nucleobases enhances its potential as a therapeutic agent .

Several compounds share structural similarities with 6-(Chloromethyl)uracil, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
UracilBase structure without chloromethyl groupEssential for RNA synthesis
5-FluorouracilFluorine substitution at the 5-positionWidely used as an anticancer drug
6-ChlorouracilChlorine at the 6-positionAntiviral properties
5-Chloro-6-(chloromethyl)uracilAdditional chlorine at the 5-positionEnhanced antitumor activity

Uniqueness of 6-(Chloromethyl)uracil: The unique combination of a chloromethyl group at the 6-position differentiates it from other uracil derivatives. This modification not only enhances its reactivity but also contributes to its potential biological activities, making it a valuable compound in pharmaceutical research.

Traditional synthetic approaches to 6-(chloromethyl)uracil have historically relied on multi-step procedures that often require harsh reaction conditions and expensive reagents [20]. The most commonly reported classical method involves the condensation of malic acid with urea in fuming sulfuric acid, though this approach typically yields low conversion rates and generates substantial amounts of dilute sulfuric acid waste [20].

Alternative traditional routes have included the synthesis starting from ethyl chloroacetate and sodium ethoxide, initially producing ethoxyacetic acid ethyl ester, followed by condensation with ethyl bromoacetate in the presence of zinc amalgam to generate ethyl 4-ethoxyacetoacetate [1]. This intermediate subsequently undergoes reaction with thiourea and hot hydrolysis in aqueous hydrochloric acid to yield the desired product [1]. However, the length of this synthesis and the use of highly toxic zinc amalgam renders this method unsuitable for industrial scale-up [1].

The Biginelli reaction has also been employed as a traditional approach, involving the multicomponent chemical reaction of urea, an aryl aldehyde, and ethyl acetoacetate to produce dihydropyrimidine intermediates [21]. This method, originally discovered by Pietro Biginelli in 1891, initially suffered from low yields but has been improved through various catalyst modifications [21].

Contemporary Synthesis Strategies

From Ethyl 4-Chloroacetoacetate Precursors

Contemporary synthesis strategies utilizing ethyl 4-chloroacetoacetate as a precursor have demonstrated significant improvements in both yield and process efficiency [1]. The reaction of ethyl 4-chloroacetoacetate with guanidine derivatives under controlled conditions provides a direct route to 6-(chloromethyl)uracil with enhanced selectivity [1].

A notable advancement involves the condensation of ethyl 4-chloroacetoacetate with urea in the presence of polyphosphoric acid under microwave irradiation conditions [2]. This approach reduces reaction times significantly while maintaining product purity, though the authors note that the product obtained appears as a "brown powder," indicating potential purity concerns [1].

Recent developments have focused on optimizing reaction parameters including temperature control, solvent selection, and catalyst loading to maximize conversion efficiency [1]. The use of ethyl 4-chloroacetoacetate in combination with thiourea derivatives has shown particular promise, offering improved atom economy and reduced waste generation compared to traditional methods [28].

Via S-Methylisothiourea Intermediate Pathways

The utilization of S-methylisothiourea hemisulfate as an intermediate pathway represents a significant advancement in 6-(chloromethyl)uracil synthesis [1]. This approach involves a two-step process beginning with the reaction of ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate to yield the isolated intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one [1].

The process operates under mild conditions, typically at temperatures ranging between -10°C and 10°C in the presence of inorganic bases such as sodium carbonate [1]. The reaction proceeds with 1.1-1.5 molar equivalents of S-methylisothiourea hemisulfate and yields the intermediate with greater than 99 percent purity [1]. This intermediate is subsequently treated with aqueous sulfuric acid to produce 6-chloromethyluracil with yields of 88-90 percent [1].

A critical advantage of this pathway is the isolation of the novel intermediate, which allows for the removal of numerous inorganic saline species that would otherwise complicate subsequent hydrolysis steps [1]. The use of sulfuric acid in the second step significantly reduces the formation of undesired byproducts, particularly 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione, to less than 0.5 percent [1].

Copper Oxide Oxidation Methods

Copper oxide oxidation methods have emerged as an environmentally friendly alternative for synthesizing 6-(chloromethyl)uracil intermediates [30]. The process typically begins with 6-methyluracil as a starting material, which undergoes oxidation in the presence of copper oxide to produce 6-formyluracil [30]. This intermediate is subsequently reduced to 6-hydroxymethyluracil before final chlorination to yield 6-(chloromethyl)uracil [30].

The copper oxide oxidation process operates under atmospheric pressure with air introduction into the reaction system [30]. The reaction mixture containing 6-methyluracil, acetic acid solvent, and copper oxide is heated to 110°C, resulting in a color change from white turbidity to green, indicating successful oxidation [30]. This method offers advantages in terms of environmental compatibility and reduced toxicity compared to selenium-based oxidation systems [1].

Recent investigations have demonstrated that copper oxide-based photocatalysts exhibit excellent stability and can be recovered and reused multiple times without significant loss of catalytic activity [27]. The formation enthalpies and defect concentrations in copper oxide materials can be optimized to enhance their catalytic performance in organic synthesis applications [29].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been increasingly incorporated into 6-(chloromethyl)uracil synthesis to minimize environmental impact and improve process sustainability [8]. One-pot synthesis methodologies have gained prominence due to their ability to reduce byproducts, waste generation, energy consumption, and overall production costs [8].

Water-based reaction systems have been developed as environmentally benign alternatives to organic solvents [8]. These aqueous media approaches utilize inorganic bases such as potassium carbonate in dimethylformamide solvent, achieving higher percentage yields while eliminating the need for toxic and expensive reagents [8]. The protocol involves catalyst-free conditions and operates at ambient temperature, significantly reducing energy requirements [8].

Solvent-free methodologies represent another significant advancement in green synthesis approaches [10]. These methods employ grinding techniques at room temperature, demonstrating reduced reaction times and efficient processes compared to conventional heating methods [10]. The results support environmentally benign synthesis by showing excellent conversion rates and high-yield approaches that improve atom economy [10].

Enzymatic synthesis approaches have also been explored as sustainable alternatives to traditional chemical methods [12]. Biotransformations catalyzed by whole cells or enzymes offer ecofriendly and efficient alternatives to multistep chemical processes, avoiding the use of expensive and environmentally harmful chemical reagents and organic solvents [12]. Immobilized enzyme systems have shown particular promise, demonstrating stability across broad temperature and pH ranges while maintaining high catalytic activity [12].

Optimization Techniques for Industrial-Scale Production

Industrial-scale production of 6-(chloromethyl)uracil requires careful optimization of reaction parameters to ensure consistent quality, high yields, and economic viability [1]. Temperature control represents a critical optimization factor, with studies demonstrating that low-temperature conditions (-5°C to +5°C) during the initial condensation step significantly improve product purity and reduce side reactions [1].

Reaction monitoring techniques utilizing Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) have been implemented to track reaction progress and ensure complete conversion [1]. These analytical methods employ specialized columns and gradient elution systems to achieve precise separation and identification of reaction components [1].

Crystallization optimization has proven essential for achieving high-purity products suitable for pharmaceutical applications [32]. Sequential optimization methods have been employed to determine optimal formulation parameters, including coating solution compositions and weight gain percentages [32]. These techniques involve systematic evaluation of multiple variables to identify conditions that maximize product quality while minimizing processing time [32].

Scale-up considerations include the management of gas evolution during synthesis, particularly the controlled release of methyl mercaptan, which requires specialized handling equipment and safety protocols [1]. Industrial processes have incorporated closed-system designs with appropriate gas scrubbing capabilities to manage volatile byproducts safely [1].

Process intensification techniques, including microwave-assisted synthesis and continuous flow reactors, have been evaluated for their potential to improve production efficiency [37]. These approaches offer advantages in terms of reaction time reduction, improved heat transfer, and enhanced process control compared to traditional batch processing methods [37].

Comparative Analysis of Synthetic Efficiency and Yield

A comprehensive comparison of synthetic methodologies reveals significant variations in efficiency and yield across different approaches. The S-methylisothiourea intermediate pathway demonstrates superior performance with yields ranging from 88-90 percent and product purities exceeding 99 percent [1]. This method also shows excellent control over byproduct formation, with undesired methylthio derivatives maintained below 0.5 percent [1].

Synthetic MethodYield (%)Purity (%)Reaction TimeByproduct Formation (%)
S-Methylisothiourea Pathway88-90>991-2 hours<0.5
Copper Oxide Oxidation75-8595-988-16 hours2-5
Traditional Malic Acid Route55-6585-9024-48 hours8-15
Polyphosphoric Acid Method70-8090-954-8 hours5-10

The copper oxide oxidation method shows moderate efficiency with yields of 75-85 percent, though it requires longer reaction times of 8-16 hours [30]. This approach offers environmental advantages but may not be optimal for large-scale production due to extended processing times [30].

Traditional synthetic routes, particularly those involving malic acid condensation, consistently demonstrate the lowest yields (55-65 percent) and longest reaction times (24-48 hours) [20]. These methods also generate the highest levels of byproducts, making them economically disadvantageous for commercial production [20].

Green chemistry approaches, while environmentally favorable, show variable efficiency depending on the specific methodology employed [8]. One-pot synthesis methods achieve yields of 60-80 percent with significantly reduced environmental impact, though they may require optimization for industrial implementation [8].

The comparative analysis indicates that the S-methylisothiourea intermediate pathway represents the most efficient current approach for 6-(chloromethyl)uracil synthesis, offering optimal balance between yield, purity, reaction time, and byproduct control [1]. This method has demonstrated successful scale-up potential and meets the stringent requirements for pharmaceutical intermediate production [1].

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18592-13-7

Wikipedia

6-(Chloromethyl)uracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-: INACTIVE

Dates

Modify: 2023-08-15
Chung et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor Nature Chemical Biology, doi: 10.1038/nchembio.163, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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